molecular formula C17H18FN3O3S B1680270 鲁弗沙星 CAS No. 101363-10-4

鲁弗沙星

货号 B1680270
CAS 编号: 101363-10-4
分子量: 363.4 g/mol
InChI 键: NJCJBUHJQLFDSW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rufloxacin is a fluoroquinolone antibiotic . It is used in the treatment of susceptible respiratory infections and uncomplicated cystitis . It is particularly active against gram-negative bacteria, including salmonella, shigella, campylobacter, neisseria, and pseudomonas .


Molecular Structure Analysis

The molecular formula of Rufloxacin is C17H18FN3O3S . The average molecular weight is 363.407 .


Chemical Reactions Analysis

Rufloxacin has been found to act as a photosensitizer . Irradiation of rufloxacin under aerobic conditions gives rise to N-demethylation of the piperazinyl ring .


Physical And Chemical Properties Analysis

Rufloxacin is a solid substance . It has a solubility of 2 mg/mL in water (ultrasonic) and 0.0852 mg/mL in DMSO (Need ultrasonic and warming) .

科学研究应用

光敏性研究

鲁弗沙星是氟喹诺酮类药物的一种,其光敏活性已得到研究。研究表明,鲁弗沙星可以在各种生物模型中诱发光敏性,包括人成纤维细胞和酵母细胞。在人成纤维细胞中,已观察到鲁弗沙星在 UVA 照射下增加 DNA 片段化,这提供了其在更复杂的细胞模型中作为光敏剂的作用的见解。这项研究突出了鲁弗沙星的潜在光毒性及其对 DNA 损伤和修复过程的影响 (Catalfo 等人,2005)。类似地,在酵母菌(酿酒酵母)中,鲁弗沙星已被证明会导致 DNA 片段化并诱导光毒性,证实了其在光遗传毒性中的作用 (Catalfo 等人,2007)

眼药动学

在眼科学领域,鲁弗沙星一直是研究其在不同制剂中局部应用时的药代动力学的研究对象。对兔子的研究表明,某些鲁弗沙星制剂,特别是用罗望子多糖增稠的制剂,表现出有希望的房水生物利用度。这表明鲁弗沙星在眼科治疗中的潜在应用 (Burgalassi 等人,2006)

化学发光和分析应用

已经开发出一种鲁弗沙星的新型化学发光系统,将鲁弗沙星与铕 (III) 结合以观察强烈的发光。该方法已成功应用于测定剂型、血清和尿液样品中的鲁弗沙星,表明其在临床和药物分析中的潜力 (Wang 等人,2001)

DNA 相互作用研究

还对鲁弗沙星与 DNA 的相互作用进行了研究,特别关注其结合方式和 Cu(II) 等金属离子的影响。

研究表明,鲁弗沙星主要通过沟槽结合与 DNA 相互作用,而 Cu(II) 离子可能介导这种相互作用。这项研究有助于我们了解鲁弗沙星的分子相互作用及其在遗传毒性中的潜在影响 (Qi, 2007)

制剂和药物递送

已经进行了大量研究来开发各种鲁弗沙星制剂以改善递送和功效。这包括制备鲁弗沙星盐酸凝胶,该凝胶已证明具有稳定性和易于质量控制,表明其在实际应用中的可行性 (Xi, 2001)。此外,已经研究了鲁弗沙星-环糊精眼科溶液以提高溶解度和眼部生物利用度,表明更有效的眼科制剂的可能性 (Cappello 等人,2002)

安全和危害

Rufloxacin can be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Relevant Papers

Several papers have been published on Rufloxacin. A double-blind, comparative study showed that Rufloxacin could be a possible option for the treatment of acute exacerbations of chronic bronchitis . Another paper discussed the side-effects of antibacterial fluoroquinolones, including Rufloxacin . A systematic review of randomised clinical trials for oral antibiotic treatment also included Rufloxacin .

属性

IUPAC Name

7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S/c1-19-2-4-20(5-3-19)14-12(18)8-10-13-16(14)25-7-6-21(13)9-11(15(10)22)17(23)24/h8-9H,2-7H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCJBUHJQLFDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2SCCN4C=C(C3=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106017-08-7 (monohydrochloride)
Record name Rufloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048412
Record name Rufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rufloxacin

CAS RN

101363-10-4
Record name Rufloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101363-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rufloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101363104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rufloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13772
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rufloxacin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.0,5,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y521XM2900
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rufloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rufloxacin
Reactant of Route 2
Rufloxacin
Reactant of Route 3
Rufloxacin
Reactant of Route 4
Reactant of Route 4
Rufloxacin
Reactant of Route 5
Reactant of Route 5
Rufloxacin
Reactant of Route 6
Reactant of Route 6
Rufloxacin

Citations

For This Compound
1,730
Citations
R Wise, J Andrews, BP Imbimbo… - Journal of …, 1993 - academic.oup.com
The concentrations of rufloxacin in the bronchial mucosal, pulmonary epithelial lining fluid and alveolar macrophages were determined in specimens obtained at fibreoptic …
Number of citations: 22 academic.oup.com
JC Kisicki, RS Griess, CL Ott, GM Cohen… - Antimicrobial agents …, 1992 - Am Soc Microbiol
… This study shows that a 200-mg daily oral doseof rufloxacin preceded by a loading dose of … recycling of rufloxacin might explain the very stable urinary concentrations of rufloxacin over …
Number of citations: 37 journals.asm.org
R Rimoldi, M Fioretti, A Albrici, BP Imbimbo - Infection, 1992 - Springer
… of rufloxacin were still observed in plasma, indicating that the long half-life of rufloxacin assures … The aim of the present study was to evaluate the pharmacokinetics of rufloxacin after …
Number of citations: 15 link.springer.com
R Wise, JM Andrews, R Matthews… - Journal of …, 1992 - academic.oup.com
… The rufloxacin metabolite MF 922 was generally as active as its parent. MF 961 was … rufloxacin. AU three compounds were four to 16 times less active than norfloxacin, but rufloxacin …
Number of citations: 46 academic.oup.com
G Segre, D Cerretani, L Moltoni, R Urso - European journal of clinical …, 1992 - Springer
… The toxicity of rufloxacin has been investigated in rats and … ; preliminary results show that rufloxacin may be effective in the … and urine pharmacokinetics of rufloxacin were investigated in …
Number of citations: 11 link.springer.com
R Mattina, G Bonfiglio, CE Cocuzza, G Gulisano… - Chemotherapy, 1991 - karger.com
… Rufloxacin is a new broad-spectrum fluoroquinolone antibacterial agent. The pharmacokinetics and safety of rufloxacin were … Serum levels and urine concentrations of rufloxacin were …
Number of citations: 27 karger.com
L Aguilar, IP Balcabao, P Salvá, M Martín… - Antimicrobial agents …, 1996 - Am Soc Microbiol
… higher for rufloxacin (P < 0.05) at sample times from 16 h on for both E. coli and S. aureus. … for 72 h with rufloxacin. The high and sustained mean levels of rufloxacin in urine (> 35 …
Number of citations: 11 journals.asm.org
MR Gismondo, L Drago, A Lombardi, C Fassina… - Chemotherapy, 1995 - karger.com
… The aim of this study was to compare the effects of orally administered rufloxacin and … mice model to rufloxacin and ciprofloxacin. Phase 2 as sessed the effects of rufloxacin and …
Number of citations: 14 karger.com
D Bach, A van den Berg-Segers, A Hubner… - The Journal of …, 1995 - Elsevier
… and clinical efficacy of rufloxacin and ciprofloxacin in patients … aeruginosa.12, 13 Rufloxacin has been demonstrated to be … the efficacy and safety of rufloxacin at single daily doses of …
Number of citations: 30 www.sciencedirect.com
PC Braga, MT Sala, M dal Sasso - Antimicrobial agents and …, 1999 - Am Soc Microbiol
… The present study investigated the ability of sub-MICs of rufloxacin, an orally absorbed … It was observed that Escherichia coli adhesiveness was significantly reduced at rufloxacin …
Number of citations: 50 journals.asm.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。